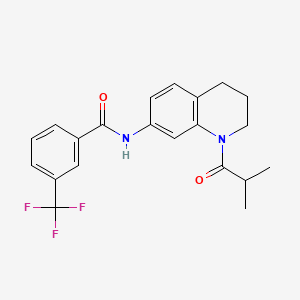![molecular formula C18H16FN3O2S B2876351 1-[3-(phenylthio)pyrazin-2-yl]-N-(3,4,5-trimethoxyphenyl)piperidine-3-carboxamide CAS No. 1251597-69-9](/img/structure/B2876351.png)
1-[3-(phenylthio)pyrazin-2-yl]-N-(3,4,5-trimethoxyphenyl)piperidine-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
This compound is a complex organic molecule that likely contains a pyrazine core, which is a basic structure in many pharmaceuticals . Pyrazine derivatives are a vital group of heterocyclic compounds present in nature and have also been synthesized in laboratories .
Synthesis Analysis
While the exact synthesis process for this specific compound is not available, similar compounds have been synthesized via various methods. For instance, substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives were designed, synthesized, and evaluated for their anti-tubercular activity .
Wissenschaftliche Forschungsanwendungen
Antimicrobial Activity
The pyrimidine derivatives have been extensively studied for their antimicrobial properties. The presence of a 4-fluorophenyl group and a thiophen-2-ylmethyl moiety in the compound structure suggests potential for significant antimicrobial activity. Research indicates that similar structures have shown efficacy against drug-resistant bacterial infections, which is a growing concern in public health . These compounds can act on key functional proteins in bacterial cell division, making them promising candidates for the development of new antibacterial agents.
Anti-Fibrotic Activity
Compounds with pyrimidine cores have demonstrated anti-fibrotic activities, particularly in the treatment of liver fibrosis. The structural features of the compound suggest it could be effective in inhibiting the expression of collagen and hydroxyproline, which are markers of fibrosis . This application is particularly relevant for the development of treatments for diseases such as cirrhosis or chronic kidney disease, where fibrosis plays a key role in disease progression.
Anti-Tubercular Agents
Derivatives of pyrazine, such as the one mentioned, have been synthesized and evaluated for their anti-tubercular activity. Given the urgent need for new treatments against drug-resistant strains of Mycobacterium tuberculosis, this compound could be a valuable addition to the arsenal of anti-TB drugs. It may work by inhibiting the synthesis of essential components of the bacterial cell wall, thereby preventing the growth and spread of the bacteria .
c-Met Inhibition
The compound’s structural similarity to pyrazine derivatives that have shown potent inhibition of the c-Met protein kinase suggests potential use in cancer therapy. c-Met is a receptor tyrosine kinase that, when dysregulated, can lead to cancer progression and metastasis. Inhibitors of c-Met are being explored as therapeutic agents for various types of cancer .
GABA A Modulation
Compounds containing pyrazine and pyridazine nuclei have been reported to exhibit GABA A allosteric modulating activity. This suggests that the compound could be developed into a novel class of anxiolytic or anticonvulsant drugs. These drugs could potentially regulate the activity of GABA, the primary inhibitory neurotransmitter in the central nervous system .
Luminescence Sensing
The structural motifs present in the compound are indicative of potential electrochemiluminescence properties. This application could be explored in the development of new luminescence-based sensors, which could be used for detecting specific ions or molecules in environmental or biological samples .
Eigenschaften
IUPAC Name |
2-[2-(4-fluorophenyl)-6-methylpyrimidin-4-yl]oxy-N-(thiophen-2-ylmethyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16FN3O2S/c1-12-9-17(22-18(21-12)13-4-6-14(19)7-5-13)24-11-16(23)20-10-15-3-2-8-25-15/h2-9H,10-11H2,1H3,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FKDVUVWJBQFDDF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)C2=CC=C(C=C2)F)OCC(=O)NCC3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16FN3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

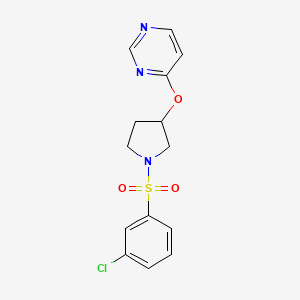
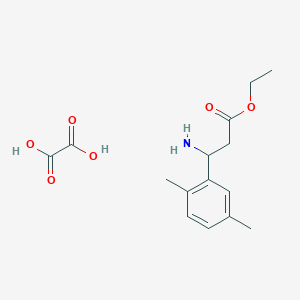

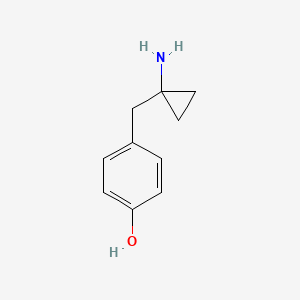
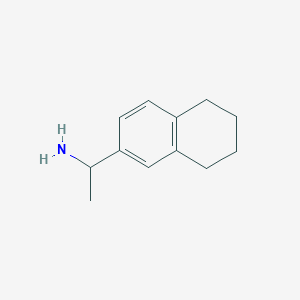

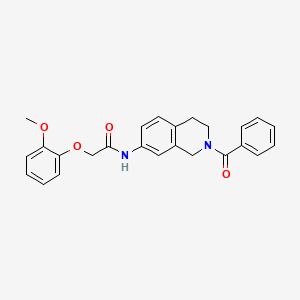
![7-(4-Chlorophenyl)-2-(trichloromethyl)-[1,2,4]triazolo[1,5-a]pyridine-8-carbonitrile](/img/structure/B2876283.png)


![4-Chloro-2-{[(4-fluoro-3-methylphenyl)amino]methyl}phenol](/img/structure/B2876287.png)
![1-[(1R,6S,7S)-7-Hydroxy-8,8-dimethyl-2-azabicyclo[4.2.0]octan-2-yl]prop-2-en-1-one](/img/structure/B2876288.png)
![3-(5-Methoxy-2-methylthieno[2,3-e][1,3]benzothiazol-1-ium-1-yl)propane-1-sulfonate](/img/structure/B2876289.png)
